Pinoresinol 4-O-β-D-glucopyranoside

Vue d'ensemble

Description

Synthesis Analysis

Pinoresinol 4-O-beta-D-glucopyranoside's synthesis involves enzymatic reactions, including transglycosylation processes catalyzed by cyclodextrin glycosyltransferase (CGTase) using β-cyclodextrin as the glycosyl donor and pinoresinol as the acceptor molecule. This enzymatic synthesis allows for the production of pinoresinol glucosides with antioxidant and anti-inflammatory activities, although these activities may be reduced compared to the original pinoresinol due to structural modifications (Khummanee, N., Rudeekulthamrong, P., & Kaulpiboon, J., 2019).

Molecular Structure Analysis

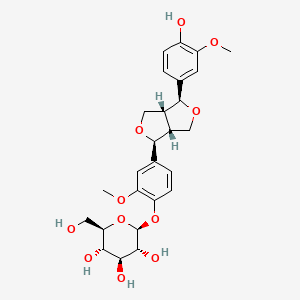

The molecular structure of pinoresinol 4-O-beta-D-glucopyranoside is elucidated through spectroscopic and chemical analyses, including NMR and MS techniques. These studies confirm the glucoside's structure and provide insights into the stereochemistry of the molecule, essential for understanding its biological activities (Matsunami, K. et al., 2009).

Chemical Reactions and Properties

Pinoresinol 4-O-beta-D-glucopyranoside exhibits potent DPPH radical-scavenging activity, indicating its potential as an antioxidant agent. Its chemical reactions, particularly those involving glycosylation and deglycosylation, play a crucial role in its biological activities and the modulation of its solubility and stability (Matsunami, K. et al., 2009).

Physical Properties Analysis

The physical properties of pinoresinol 4-O-beta-D-glucopyranoside, including solubility and stability, are influenced by its glycosidic bond. The addition of glucose units can enhance its solubility in water, making it more bioavailable. However, the stability of the compound may decrease at high temperatures and upon exposure to light, affecting its efficacy and shelf life (Shi, J. et al., 2011).

Applications De Recherche Scientifique

Activité antioxydante

Le Pinoresinol-4-O-β-D-glucopyranoside a montré une activité antioxydante prometteuse dans les tests FRAP et ABTS {svg_1} {svg_2}. La capacité antioxydante totale a été trouvée à 418,47 et 1091,3 µmol/g en termes d'acide ascorbique, respectivement {svg_3} {svg_4}.

Activité hépatoprotectrice

Ce composé a présenté une activité hépatoprotectrice in vivo. Il a été observé qu'il réduisait les niveaux d'AST et d'ALT lorsqu'il était administré à une dose de 50 mg/kg de poids corporel {svg_5} {svg_6}.

Activité antihyperglycémique

Le Pinoresinol-4-O-β-D-glucopyranoside a montré une activité antihyperglycémique in vitro puissante. Il a inhibé l'α-glucosidase avec une valeur IC50 de 48,13 μg/ml {svg_7} {svg_8}.

Réduction du niveau de glucose sérique

Chez les souris traitées à la streptozotocine, ce composé a entraîné une baisse importante du niveau de glucose sérique de 37,83% {svg_9} {svg_10}.

Élévation du niveau d'insuline

Une élévation prometteuse du niveau d'insuline de 25,37% a été observée chez les souris traitées à la streptozotocine lorsqu'elles ont été traitées avec ce composé {svg_11} {svg_12}.

Réduction des marqueurs de stress oxydatif

Les marqueurs de stress oxydatif ont été réduits par le Pinoresinol-4-O-β-D-glucopyranoside {svg_13} {svg_14}.

Mécanisme D'action

Target of Action

Pinoresinol 4-O-beta-D-glucopyranoside (PG) primarily targets α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

PG inhibits the action of α-glucosidase and α-amylase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition results in a decrease in postprandial hyperglycemia, which is beneficial for managing diabetes.

Biochemical Pathways

By inhibiting α-glucosidase and α-amylase, PG affects the carbohydrate metabolism pathway . The downstream effect of this inhibition is a reduction in glucose absorption, leading to lower blood glucose levels.

Result of Action

The inhibition of α-glucosidase and α-amylase by PG leads to a significant decrease in serum glucose levels . Additionally, PG has been shown to exhibit antioxidant activity, which can help combat oxidative stress . It also exhibits hepatoprotective activity, indicating its potential to protect the liver from damage .

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNETOQFQXTLI-WMYFGKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.